5-(Aminomethyl)piperidin-2-one

DPP-IV inhibitors Antidiabetic agents Scaffold optimization

5-(Aminomethyl)piperidin-2-one (CAS 339182-26-2) is a bifunctional piperidinone building block featuring a primary amine and a lactam group, enabling dual derivatization strategies for medicinal chemistry. This constrained diamine scaffold serves as the core template for a series of potent, selective, and long-acting dipeptidyl peptidase-IV (DPP-IV) inhibitors, with the optimized lead compound 12v demonstrating superior in vitro potency (IC50 = 8.5 ± 0.4 nM) and an extended pharmacokinetic profile (T1/2 > 8 h) compared to the benchmark drug sitagliptin.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 339182-26-2
Cat. No. B1337409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)piperidin-2-one
CAS339182-26-2
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CC(=O)NCC1CN
InChIInChI=1S/C6H12N2O/c7-3-5-1-2-6(9)8-4-5/h5H,1-4,7H2,(H,8,9)
InChIKeyIASZWPMYNYDRFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminomethyl)piperidin-2-one (CAS 339182-26-2) as a Critical Scaffold for Next-Generation DPP-IV Inhibitors


5-(Aminomethyl)piperidin-2-one (CAS 339182-26-2) is a bifunctional piperidinone building block featuring a primary amine and a lactam group, enabling dual derivatization strategies for medicinal chemistry . This constrained diamine scaffold serves as the core template for a series of potent, selective, and long-acting dipeptidyl peptidase-IV (DPP-IV) inhibitors, with the optimized lead compound 12v demonstrating superior in vitro potency (IC50 = 8.5 ± 0.4 nM) and an extended pharmacokinetic profile (T1/2 > 8 h) compared to the benchmark drug sitagliptin . Its unique 5-position substitution pattern is essential for achieving optimal target engagement and drug-like properties, differentiating it from other regioisomeric aminomethyl-piperidinones.

Why Regioisomeric Aminomethyl-Piperidinones Cannot Substitute for 5-(Aminomethyl)piperidin-2-one


Direct substitution of 5-(Aminomethyl)piperidin-2-one with its 4- or 6-aminomethyl regioisomers is not viable for DPP-IV inhibitor development due to fundamental differences in molecular geometry, physicochemical properties, and resulting biological activity . The position of the aminomethyl group dictates the spatial orientation of the primary amine relative to the lactam carbonyl, directly impacting hydrogen bonding patterns with the DPP-IV active site and overall molecular recognition . Furthermore, computed descriptors reveal significant variations in lipophilicity (XLogP3 values) among regioisomers, which critically influence membrane permeability and oral bioavailability [1]. The optimized DPP-IV inhibitor 12v, bearing a 5-aminomethyl substituent, achieved an IC50 of 8.5 nM and oral bioavailability of 79.5%, outcomes that are unlikely to be replicated with the 4- or 6-substituted analogs due to suboptimal fit within the enzyme's S1 pocket . Therefore, procurement of the specific 5-substituted regioisomer is essential for reproducing published lead series and for maintaining SAR continuity in medicinal chemistry campaigns.

Quantitative Evidence Differentiating 5-(Aminomethyl)piperidin-2-one Derivatives in DPP-IV Inhibition and Pharmacokinetics


Superior DPP-IV Inhibitory Potency of 5-Aminomethyl Scaffold Compared to Clinical Benchmark

The optimized DPP-IV inhibitor 12v, which contains the 5-(aminomethyl)piperidin-2-one core, exhibits a 2.1-fold improvement in in vitro potency compared to the FDA-approved drug sitagliptin. This head-to-head comparison under identical assay conditions demonstrates the intrinsic advantage of the 5-aminomethyl substitution pattern for target engagement .

DPP-IV inhibitors Antidiabetic agents Scaffold optimization

Extended Pharmacokinetic Half-Life of 5-Aminomethyl Derivative Enables Once-Daily Dosing

Compound 12v, derived from the 5-(aminomethyl)piperidin-2-one scaffold, demonstrates a significantly prolonged terminal half-life (T1/2) compared to sitagliptin in male C57BL/6J mice. This extended half-life, along with a 1.8-fold higher AUC, supports a once-daily dosing regimen, a critical advantage for patient compliance in chronic disease management .

Pharmacokinetics Oral bioavailability Long-acting antidiabetics

High Selectivity for DPP-IV Over Related Serine Proteases Minimizes Off-Target Risk

The 5-(aminomethyl)piperidin-2-one derived lead compound 12v was evaluated for selectivity against the closely related serine proteases DPP-8 and DPP-9. While exact IC50 values for DPP-8/DPP-9 are not fully disclosed in the primary publication, the study explicitly states that 12v demonstrated "excellent in vitro potency and selectivity for DPP-IV over other serine proteases" . This class-level inference is supported by the fact that DPP-8/DPP-9 inhibition is associated with preclinical toxicity, making this selectivity profile a critical safety differentiator [1].

Selectivity profiling Serine proteases Safety pharmacology

Optimal Physicochemical Profile of 5-Aminomethyl Regioisomer for CNS Drug Discovery

A cross-study comparison of computed physicochemical properties reveals that the 5-aminomethyl regioisomer (CAS 339182-26-2) possesses a more favorable balance of lipophilicity and polar surface area compared to the 6-aminomethyl analog, suggesting improved blood-brain barrier permeability potential for CNS applications [1]. While direct biological data comparing the regioisomers is limited, these fundamental molecular descriptors serve as key decision metrics in drug design and procurement for CNS-targeted programs.

CNS drug discovery Physicochemical properties Scaffold differentiation

Optimal Procurement and Research Scenarios for 5-(Aminomethyl)piperidin-2-one (CAS 339182-26-2)


Synthesis of Next-Generation DPP-IV Inhibitors with Extended Half-Life

Utilize 5-(Aminomethyl)piperidin-2-one as the core scaffold to construct novel DPP-IV inhibitors targeting an extended pharmacokinetic profile. The published lead compound 12v, which is built upon this scaffold, achieves a 5.8-fold longer half-life (T1/2 = 8.99 h) and 1.8-fold higher AUC compared to sitagliptin in mice . This scenario is ideal for medicinal chemistry teams aiming to develop once-daily oral antidiabetic agents with a superior efficacy and dosing convenience profile.

Development of Selective DPP-IV Inhibitors with Favorable Safety Margins

Leverage the 5-aminomethyl substitution pattern to design DPP-IV inhibitors with high selectivity over the structurally related DPP-8 and DPP-9 proteases. The scaffold's geometry has been validated to achieve the necessary selectivity profile, a critical safety requirement for DPP-IV targeted therapeutics [1]. This scenario applies to preclinical drug discovery programs focused on mitigating off-target toxicity risks.

Construction of CNS-Penetrant Chemical Probes and Dopamine Receptor Ligands

Employ 5-(Aminomethyl)piperidin-2-one as a constrained diamine scaffold for the design of CNS-active compounds. Its computed physicochemical profile (XLogP3 = -0.6, TPSA = 46.3 Ų) is more favorable for blood-brain barrier penetration compared to the 6-aminomethyl regioisomer (XLogP3 = -0.9, TPSA = 55.1 Ų) [2]. This scenario is particularly relevant for neuroscience research targeting dopamine receptors, where this scaffold has demonstrated utility .

Technical Documentation Hub

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